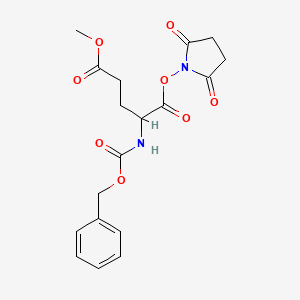
N-Cbz-O5-methyl-L-glutamic acid succinimido ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Z-GLU(OME)-OSU can be synthesized through the esterification of N-Carbobenzyloxy-L-glutamic acid with methanol in the presence of a catalyst . The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product .
Industrial Production Methods
Industrial production of Z-GLU(OME)-OSU follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product . The final product is purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Z-GLU(OME)-OSU undergoes various chemical reactions, including:
Esterification: Formation of esters through reaction with alcohols.
Hydrolysis: Breakdown of the ester bond in the presence of water or aqueous acids/bases.
Substitution: Replacement of functional groups in the molecule with other groups.
Common Reagents and Conditions
Esterification: Methanol and dicyclohexylcarbodiimide (DCC) as a dehydrating agent.
Hydrolysis: Aqueous acids or bases such as hydrochloric acid or sodium hydroxide.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
Esterification: Formation of methyl esters.
Hydrolysis: Formation of N-Carbobenzyloxy-L-glutamic acid and methanol.
Substitution: Formation of substituted derivatives of Z-GLU(OME)-OSU.
Scientific Research Applications
Z-GLU(OME)-OSU has a wide range of applications in scientific research:
Chemistry: Used as a reagent in peptide synthesis and other organic synthesis reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of Z-GLU(OME)-OSU involves its interaction with specific molecular targets, such as enzymes and proteins . The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of the enzyme . The pathways involved in its mechanism of action depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
N-Carbobenzyloxy-L-glutamic acid: A precursor in the synthesis of Z-GLU(OME)-OSU.
N-Carbobenzyloxy-L-glutamic acid di-tert-butyl ester: Another ester derivative used in peptide synthesis.
N-Carbobenzyloxy-L-aspartic acid 1-methyl ester: A similar compound with a different amino acid backbone.
Uniqueness
Z-GLU(OME)-OSU is unique due to its specific ester functional group, which makes it particularly useful in peptide synthesis and other organic reactions . Its stability and reactivity under various conditions also contribute to its widespread use in scientific research .
Properties
IUPAC Name |
1-O-(2,5-dioxopyrrolidin-1-yl) 5-O-methyl 2-(phenylmethoxycarbonylamino)pentanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O8/c1-26-16(23)10-7-13(17(24)28-20-14(21)8-9-15(20)22)19-18(25)27-11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZXKKWKDZNDBAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(4E)-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-(2-phenylhydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14810017.png)
![3-iodo-N-({2-[(4-methoxyphenyl)acetyl]hydrazinyl}carbonothioyl)-4-methylbenzamide](/img/structure/B14810022.png)
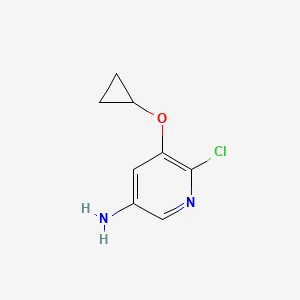
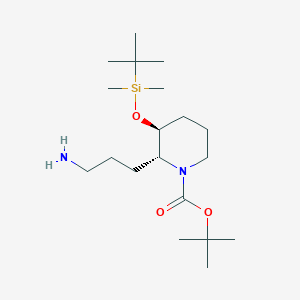
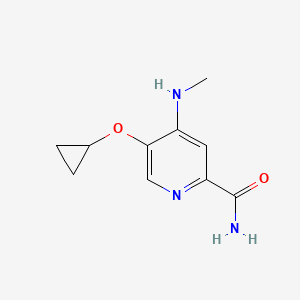
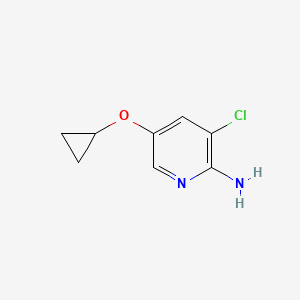
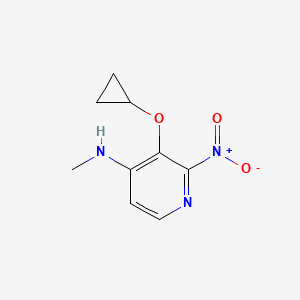
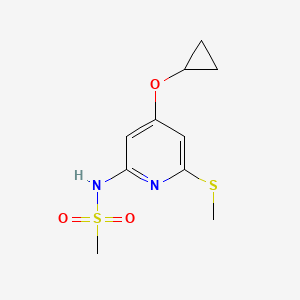
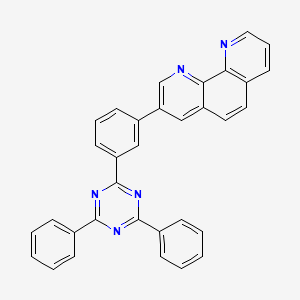
![4,4'-(9H-fluorene-9,9-diyl)bis{N-[(E)-(2,3-dichlorophenyl)methylidene]aniline}](/img/structure/B14810056.png)
![6-methyl-7-(4-methylbenzenesulfonyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14810060.png)
![N-({2-[(2-chlorophenyl)carbonyl]hydrazinyl}carbonothioyl)-3-iodo-4-methylbenzamide](/img/structure/B14810076.png)
![N-[4-(methylcarbamoyl)phenyl]-4-(tetrahydrofuran-2-ylmethoxy)benzamide](/img/structure/B14810077.png)
![(1R,3S,5R)-Tetramethyl 2,6-dioxobicyclo-[3.3.1]nonane-1,3,5,7-tetracarboxylate](/img/structure/B14810094.png)
